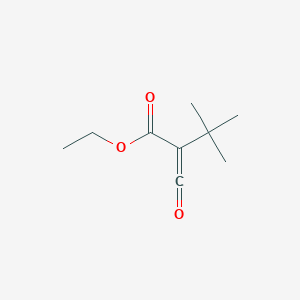![molecular formula C15H20O B14660252 4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one CAS No. 52086-46-1](/img/structure/B14660252.png)
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one is an organic compound with a complex structure that includes a hexahydrobenzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 12-aryl-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
- Methyl 9-mesityl-12-aryl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
Uniqueness
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one is unique due to its specific structural features and the resulting chemical properties. Its hexahydrobenzoannulene core provides a distinct framework that can be modified to produce a wide range of derivatives with varying activities and applications.
Propriétés
Numéro CAS |
52086-46-1 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
4-methyl-7,8,9,10,11,12-hexahydro-6H-benzo[10]annulen-5-one |
InChI |
InChI=1S/C15H20O/c1-12-8-7-10-13-9-5-3-2-4-6-11-14(16)15(12)13/h7-8,10H,2-6,9,11H2,1H3 |
Clé InChI |
SFSMRELVEBQBKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)CCCCCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


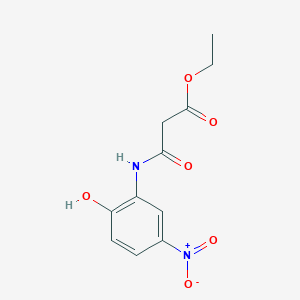
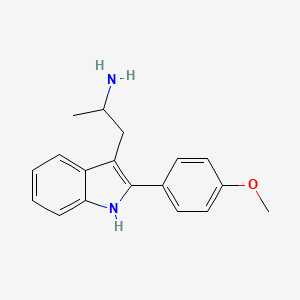
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
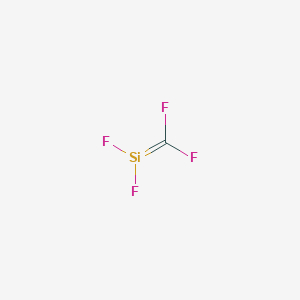
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
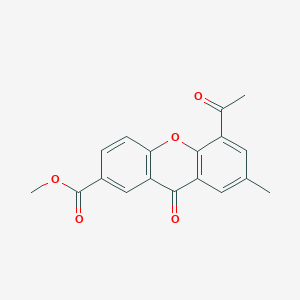
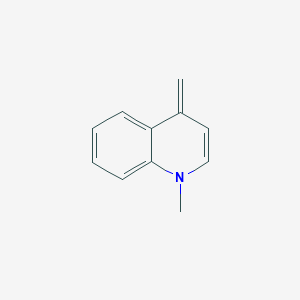

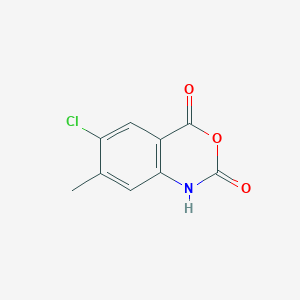
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)
![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
